molecular formula C12H13FO2 B1170036 SYBRON IONAC SR-7 CAS No. 186709-08-0

SYBRON IONAC SR-7

Cat. No.: B1170036
CAS No.: 186709-08-0
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Description

SYBRON IONAC SR-7 is a strong-base anion exchange resin with a polystyrene-divinylbenzene (PS-DVB) matrix and tripropylammonium functional groups (R–(C₃H₇)₃N⁺) . It is classified as a Type I resin due to its quaternary ammonium structure and macroporous morphology, enabling selective adsorption of divalent anions such as [Zn(CN)₄]²⁻ and nitrate (NO₃⁻) . Key properties include:

  • Ion Exchange Capacity (IEC): 0.8 equiv./L
  • Operating pH Range: 0–14
  • Selectivity: High affinity for nitrate over sulfate (SO₄²⁻), preventing "nitrate dumping" in sulfate-rich environments .

The resin is widely used in environmental applications, including nitrate removal from drinking water , adsorption of metal cyanocomplexes (e.g., Zn, Cu, Fe) from industrial effluents , and remediation of pertechnetate (TcO₄⁻) and perchlorate (ClO₄⁻) contaminants . Its tripropylammonium groups provide steric advantages for selective ion exchange, though its lower IEC compared to similar resins limits total capacity .

Properties

CAS No.

186709-08-0

Molecular Formula

C12H13FO2

Origin of Product

United States

Preparation Methods

SYBRON IONAC SR-7 is synthesized through a polymerization process that creates a macroporous structure. The specific synthetic routes and reaction conditions are proprietary, but generally involve the polymerization of monomers in the presence of a porogen to create the desired porosity. Industrial production methods focus on ensuring consistency in bead size and porosity to maintain the resin’s high performance .

Chemical Reactions Analysis

SYBRON IONAC SR-7 primarily undergoes ion exchange reactions. It is highly selective for nitrate ions, which it can exchange with chloride ions present in the resin. This selectivity is due to the resin’s unique chemical structure, which favors the binding of nitrate ions over other anions such as sulfates. The major product of these reactions is the removal of nitrate ions from solutions, which is particularly useful in water treatment applications .

Scientific Research Applications

SYBRON IONAC SR-7 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of SYBRON IONAC SR-7 involves ion exchange, where nitrate ions in the solution are exchanged with chloride ions in the resin. This process is driven by the resin’s high affinity for nitrate ions, which is a result of its macroporous structure and the specific chemical groups present on the resin’s surface. The resin’s stability and limited reversible swelling ensure that it maintains its performance over multiple cycles of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of SYBRON IONAC SR-7 and Comparable Resins

Resin Matrix Functional Group IEC (equiv./L) Selectivity Notes Applications
This compound PS-DVB Tripropylammonium (Type I) 0.8 Zn²⁺ > Cu²⁺ > Fe³⁺ ; NO₃⁻ > SO₄²⁻ Nitrate removal, cyanocomplex adsorption
Dowex 1X8 PS-DVB (gel) Trimethylammonium (Type I) 1.1–1.2 Higher Cu²⁺/Zn²⁺ uptake than SR-7 Metal recovery, wastewater treatment
Amberlite IRA-402 PS-DVB Trimethylammonium (Type I) 1.2 General anion exchange Broad industrial use
Purolite A-520E PS-DVB Proprietary 1.6 High nitrate selectivity Nitrate/perchlorate removal
Lewatit MP 600 PS-DVB Dimethylethanolammonium (Type II) 1.1 High Cr(VI) capacity (1.1 equiv./L) Heavy metal removal

Selectivity and Affinity

  • Metal Cyanocomplexes: Ionac SR-7 exhibits the affinity sequence Zn²⁺ > Cu²⁺ > Fe³⁺ due to charge density and steric compatibility with its tripropylammonium groups. For example, it achieves 95% Zn adsorption from 50 mg/L solutions but only 3.5% Fe adsorption . Dowex 1X8 (trimethylammonium) shows higher total uptake of Zn and Cu (e.g., 70–90% for Zn at 500 mg/L) due to its higher IEC and gel-type matrix, which enhances diffusion kinetics .
  • Nitrate Removal: Ionac SR-7 removes 0.7 equiv. NO₃⁻/dm³ under optimized conditions (12% NaCl, 4 BV/h flow rate), with 87.5% regeneration efficiency . Purolite A-520E and Amberlite IRA-900 are more nitrate-selective but less effective in sulfate-rich environments due to competitive adsorption .

Regeneration and Durability

  • Ionac SR-7 retains 70% of its theoretical capacity after partial regeneration, reducing waste brine volume by 50% .
  • Lewatit MP 600 (Type II) has superior mechanical stability and higher Cr(VI) adsorption (1.1 equiv./L) but requires more frequent regeneration .

Structural and Functional Differences

  • Tripropylammonium vs. Trimethylammonium: The bulkier tripropyl groups in SR-7 reduce mobility, favoring divalent ions like [Zn(CN)₄]²⁻ over monovalent species . In contrast, trimethyl groups in Dowex 1X8 allow faster equilibration with smaller ions like Cu(CN)₃⁻ .
  • Macroporous vs. Gel Matrix: SR-7’s macroporous structure enhances access to larger complexes but sacrifices IEC compared to gel-type Dowex 1X8 .

Nitrate Removal Performance

Resin NO₃⁻ Capacity (equiv./L) Regeneration Efficiency Key Advantage
This compound 0.7 87.5% Resists sulfate interference
Purolite A-520E 1.2 75% High capacity but sulfate-sensitive

Metal Cyanocomplex Adsorption

Resin Zn Adsorption (%) Cu Adsorption (%) Fe Adsorption (%)
This compound 95 28 3.5
Dowex 1X8 98 70 5

Conditions: 50–500 mg/L metal concentration, 25°C, 30 min contact time

Q & A

Basic: What standardized experimental protocols are recommended for assessing the ion-exchange capacity of SYBRON IONAC SR-7 in aqueous solutions?

Methodological Answer:

  • Batch vs. Column Studies : Use batch experiments for preliminary screening (e.g., varying contact time, pH, initial Tc-99 concentration) and column studies for dynamic adsorption performance under flow conditions .

  • Key Metrics : Calculate distribution coefficients (Kd) using the formula:
    Kd=(C0Ce)Ce×VmK_d = \frac{(C_0 - C_e)}{C_e} \times \frac{V}{m}

    where C0C_0 = initial concentration, CeC_e = equilibrium concentration, VV = solution volume, and mm = resin mass.

  • Validation : Follow ASTM D6581 or ISO 11357 for reproducibility, ensuring particle size uniformity (e.g., 0.3–0.6 mm) and controlled temperature (±1°C) .

Advanced: How can researchers resolve discrepancies in reported distribution coefficients (Kd) of this compound for technetium-99 under varying pH conditions?

Methodological Answer:

  • Controlled Variable Isolation : Replicate experiments while isolating variables (e.g., ionic strength, competing anions like NO3- or SO42-) using buffer solutions .
  • Statistical Analysis : Apply multivariate regression to identify dominant factors. For instance, use ANOVA to test pH effects across studies (α = 0.05) .
  • Mechanistic Validation : Pair adsorption data with XPS or EXAFS to confirm TcO4- reduction pathways under acidic vs. alkaline conditions .

Basic: What spectroscopic or chromatographic techniques are employed to characterize this compound’s structural integrity post-use?

Methodological Answer:

  • Post-Adsorption Analysis :
    • SEM-EDS : Assess surface morphology and elemental composition (e.g., Tc deposition hotspots) .
    • FTIR : Identify functional group degradation (e.g., quaternary ammonium groups) after exposure to high radiation .
    • BET Surface Area : Compare pre-/post-use surface area to quantify pore blockage .

Advanced: What experimental designs optimize the synergistic effects of temperature and pH on this compound’s adsorption kinetics?

Methodological Answer:

  • Multifactorial DOE : Use a central composite design (CCD) to model interactions between temperature (25–60°C) and pH (2–10). Analyze via response surface methodology (RSM) .

  • Kinetic Modeling : Fit data to pseudo-second-order or intraparticle diffusion models. For example:
    tqt=1k2qe2+tqe\frac{t}{q_t} = \frac{1}{k_2 q_e^2} + \frac{t}{q_e}

    where qtq_t = adsorption capacity at time tt, qeq_e = equilibrium capacity, and k2k_2 = rate constant .

  • Thermodynamic Parameters : Calculate ΔG, ΔH, and ΔS using van’t Hoff plots .

Basic: How should researchers validate the reproducibility of this compound’s performance across laboratories?

Methodological Answer:

  • Inter-Laboratory Studies : Distribute standardized resin batches and synthetic effluent (e.g., 100 ppb Tc-99 in 0.1M HNO3) to participating labs. Use Z-scores to assess inter-lab variability .
  • Control Parameters : Mandate identical resin pretreatment (e.g., soaking in 1M NaCl for 24 hrs) and column dimensions (e.g., 10 cm bed height, 1 cm diameter) .

Advanced: What mechanistic studies elucidate redox interactions between this compound and Tc species in anaerobic conditions?

Methodological Answer:

  • Speciation Analysis : Conduct XANES to track Tc oxidation states (Tc(VII) → Tc(IV)) during adsorption .
  • Anaerobic Chambers : Perform experiments in gloveboxes (O2 < 1 ppm) with Eh monitoring to confirm redox potentials .
  • Competitive Ion Testing : Compare Tc uptake in the presence of Fe<sup>2+</sup>/Fe<sup>3+</sup> to identify electron-transfer pathways .

Basic: What are the critical parameters for designing column studies using this compound for continuous Tc-99 removal?

Methodological Answer:

  • Column Parameters : Optimize bed height (10–50 cm), flow rate (2–10 BV/hr), and particle size (0.4–1.2 mm) to minimize breakthrough .
  • Breakthrough Analysis : Plot C/C0 vs. time and model using Thomas or Yoon-Nelson equations .
  • Regeneration Testing : Evaluate elution efficiency with 0.5M HNO3 or NH4OH, measuring Tc recovery via ICP-MS .

Advanced: How can computational modeling enhance the prediction of this compound’s long-term stability in high-radiation environments?

Methodological Answer:

  • Monte Carlo Simulations : Model radiation-induced degradation by simulating gamma-ray interactions with resin functional groups .
  • Density Functional Theory (DFT) : Predict binding energies between TcO4<sup>-</sup> and quaternary ammonium sites to identify degradation thresholds .
  • Accelerated Aging Tests : Expose resin to <sup>60</sup>Co sources (dose rate: 1 kGy/hr) and correlate FTIR/XRD data with model predictions .

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